molecular formula C12H15NO3 B11972073 1-Butoxy-4-(2-nitro-vinyl)-benzene CAS No. 115514-08-4

1-Butoxy-4-(2-nitro-vinyl)-benzene

Katalognummer: B11972073
CAS-Nummer: 115514-08-4
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: FYILCDGTZXDKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butoxy-4-(2-nitro-vinyl)-benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a butoxy group attached to a benzene ring, which is further substituted with a nitro-vinyl group

Vorbereitungsmethoden

The synthesis of 1-Butoxy-4-(2-nitro-vinyl)-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzaldehyde and nitromethane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Synthetic Route: The key step involves the condensation of 4-butoxybenzaldehyde with nitromethane in the presence of a base to form the nitroalkene product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

1-Butoxy-4-(2-nitro-vinyl)-benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro-vinyl group can be reduced to an alkyl group using reagents such as lithium aluminum hydride.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and acids for substitution reactions.

    Major Products: The major products formed from these reactions include amino derivatives, alkyl derivatives, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-4-(2-nitro-vinyl)-benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butoxy-4-(2-nitro-vinyl)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the butoxy group may influence the compound’s solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

1-Butoxy-4-(2-nitro-vinyl)-benzene can be compared with other nitroalkenes and substituted benzene derivatives:

    Similar Compounds: Examples include 1-butoxy-4-nitrobenzene and 1-butoxy-4-(2-nitro-ethyl)-benzene.

    Uniqueness: The presence of both the butoxy and nitro-vinyl groups in this compound gives it unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Eigenschaften

CAS-Nummer

115514-08-4

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

1-butoxy-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C12H15NO3/c1-2-3-10-16-12-6-4-11(5-7-12)8-9-13(14)15/h4-9H,2-3,10H2,1H3

InChI-Schlüssel

FYILCDGTZXDKGQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.